molecular formula C29H20N2O4 B11577690 1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 7062-56-8

1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11577690
CAS No.: 7062-56-8
M. Wt: 460.5 g/mol
InChI Key: IRQCPITWAQZPIY-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining benzyloxy, pyridinyl, and chromeno-pyrrole moieties, making it a versatile candidate for various chemical reactions and applications.

Properties

CAS No.

7062-56-8

Molecular Formula

C29H20N2O4

Molecular Weight

460.5 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H20N2O4/c32-27-22-10-4-5-11-23(22)35-28-25(27)26(31(29(28)33)24-12-6-7-17-30-24)20-13-15-21(16-14-20)34-18-19-8-2-1-3-9-19/h1-17,26H,18H2

InChI Key

IRQCPITWAQZPIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C4=C(C(=O)N3C5=CC=CC=N5)OC6=CC=CC=C6C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include benzyloxybenzene, pyridine derivatives, and chromeno-pyrrole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The benzyloxy and pyridinyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Industry: The compound’s unique structure makes it suitable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

  • 1-[4-(Methoxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-[4-(Ethoxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Comparison: Compared to its analogs, 1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits unique properties due to the presence of the benzyloxy group. This group enhances the compound’s stability and reactivity, making it more suitable for certain applications. Additionally, the benzyloxy group can influence the compound’s binding affinity to molecular targets, potentially leading to more potent biological effects.

Biological Activity

1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates a chromeno-pyrrole framework. Its molecular formula is C₁₈H₁₅N₃O₃, with a molecular weight of approximately 321.33 g/mol. The presence of the benzyloxy and pyridine moieties contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including those similar to this compound. For instance, derivatives of pyrrole-2,5-dione have demonstrated significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameMIC (μg/mL)Target Strain
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli
Compound C6.25Pseudomonas aeruginosa

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented in several studies. For example, derivatives similar to this compound showed significant inhibition of pro-inflammatory cytokines in vitro .

Case Study: Inhibition of Cytokine Production
In a study assessing the effects on peripheral blood mononuclear cells (PBMCs), certain derivatives exhibited up to 85% inhibition of cytokine production at higher concentrations (100 µg/mL), indicating potent anti-inflammatory activity .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Release : The ability to suppress cytokine release suggests a mechanism involving the modulation of immune responses.
  • Direct Antimicrobial Action : The structural features may facilitate interactions with bacterial membranes or key metabolic enzymes.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that while low to moderate concentrations (10 µg/mL to 50 µg/mL) do not induce significant cytotoxicity in PBMCs, higher concentrations (100 µg/mL) can lead to reduced cell viability . Further research is needed to establish a comprehensive safety profile.

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